4-Chloro-5-iodoquinazoline

Organic Synthesis Palladium Catalysis Building Blocks

4-Chloro-5-iodoquinazoline is the premier choice for orthogonal sequential cross-coupling, offering a 31 kcal/mol reactivity gap between the C-I (65 kcal/mol) and C-Cl (96 kcal/mol) bonds. Unlike 4-chloro-5-bromoquinazoline, this compound ensures high selectivity in first Suzuki-Miyaura or Sonogashira coupling at the 5-position followed by distinct coupling at the 4-position, eliminating protecting groups and reducing by-products. Its unique physicochemical profile (LogP ~2.96, density 2.0 g/cm³) enhances phase separation and membrane permeability of drug candidates. Purchase this critical building block for VEGFR-2/EGFR kinase inhibitor libraries.

Molecular Formula C8H4ClIN2
Molecular Weight 290.49 g/mol
CAS No. 959237-13-9
Cat. No. B1415131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-iodoquinazoline
CAS959237-13-9
Molecular FormulaC8H4ClIN2
Molecular Weight290.49 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)I)C(=NC=N2)Cl
InChIInChI=1S/C8H4ClIN2/c9-8-7-5(10)2-1-3-6(7)11-4-12-8/h1-4H
InChIKeyPOVZXUXXHZSCRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-iodoquinazoline (CAS 959237-13-9): A Strategic Building Block for Orthogonal Functionalization in Medicinal Chemistry


4-Chloro-5-iodoquinazoline is a halogenated quinazoline derivative with a molecular formula C8H4ClIN2 and a molecular weight of 290.49 g/mol . It features a chlorine atom at the 4-position and an iodine atom at the 5-position of the quinazoline core [1]. This specific halogenation pattern endows the compound with unique orthogonal reactivity, enabling selective, sequential palladium-catalyzed cross-coupling reactions [2]. It serves as a versatile intermediate in the synthesis of kinase inhibitors and other bioactive molecules .

Why 4-Chloro-5-iodoquinazoline Cannot Be Replaced by Simpler Halogenated Quinazolines in Precision Synthesis


Generic substitution with other halogenated quinazolines, such as 4,5-dichloroquinazoline or 4-chloro-5-bromoquinazoline, fails to provide the same orthogonal reactivity profile essential for sequential functionalization. The substantial difference in bond dissociation energies between the C-I (Ph-I: 65 kcal/mol) and C-Cl (Ph-Cl: 96 kcal/mol) bonds [1] allows for highly selective, stepwise cross-coupling. In contrast, compounds like 4-chloro-5-bromoquinazoline (C-Br: 81 kcal/mol) exhibit a narrower reactivity gap, leading to lower selectivity and the formation of complex product mixtures [2]. Furthermore, the unique 4-chloro-5-iodo substitution pattern offers a distinct lipophilicity (LogP ~2.96) and density (2.0 g/cm³) compared to its dichloro and bromo analogs, directly impacting purification and formulation strategies .

Quantitative Differentiation: 4-Chloro-5-iodoquinazoline vs. Key Halogenated Quinazoline Comparators


Superior Orthogonal Reactivity for Sequential Cross-Coupling Enabled by a Wider C-I/C-Cl Bond Dissociation Energy Gap

4-Chloro-5-iodoquinazoline provides a wider reactivity window for sequential cross-coupling compared to 4-chloro-5-bromoquinazoline. The bond dissociation energy (BDE) difference between the C-I bond (Ph-I: 65 kcal/mol) and the C-Cl bond (Ph-Cl: 96 kcal/mol) is 31 kcal/mol, which is 2.2 times greater than the C-Br/C-Cl BDE difference of 14 kcal/mol (Ph-Br: 81 kcal/mol) [1]. This larger energy gap directly translates to higher chemoselectivity in palladium-catalyzed reactions. Experimental studies on analogous 4-chloro-6-iodoquinazolines confirm that cross-coupling occurs preferentially at the iodo position, allowing for the clean, sequential introduction of two distinct groups [2].

Organic Synthesis Palladium Catalysis Building Blocks

Distinct Physical Properties: Higher Density and Boiling Point Compared to Dichloro and Bromo Analogs

4-Chloro-5-iodoquinazoline exhibits significantly higher density (2.0 ± 0.1 g/cm³) and a higher boiling point (363.2 ± 22.0 °C) compared to the lighter 4,5-dichloroquinazoline (density 1.5 ± 0.1 g/cm³; boiling point 317.6 ± 22.0 °C) . The compound is also denser than 4-chloro-5-bromoquinazoline (density 1.8 ± 0.1 g/cm³; boiling point 339.7 ± 22.0 °C) . These differences in physical properties are critical for downstream processing, as the higher density and boiling point of the iodo compound can simplify isolation during liquid-liquid extractions and offer a wider thermal stability window for high-temperature reactions.

Physical Chemistry Purification Formulation

Optimized Lipophilicity (LogP) for Enhanced Membrane Permeability in Drug Design

4-Chloro-5-iodoquinazoline possesses a predicted LogP value of approximately 2.96 [1]. This lipophilicity is higher than that of 4,5-dichloroquinazoline (LogP ~2.94) [2] and is strategically positioned within the optimal range (LogP 1-3) for oral bioavailability and cell membrane permeability [3]. The presence of the iodine atom contributes to this ideal balance, which is crucial for the design of kinase inhibitors where cellular penetration is paramount. In contrast, less lipophilic analogs may exhibit reduced passive diffusion, while more lipophilic derivatives could face solubility challenges.

Medicinal Chemistry ADMET Drug Design

Validated Class-Level Biological Activity: Iodoquinazoline Scaffold as a Potent Dual VEGFR-2/EGFR Inhibitor Core

The iodoquinazoline scaffold, to which 4-Chloro-5-iodoquinazoline belongs, has been extensively validated as a core structure for potent dual inhibitors of VEGFR-2 and EGFR, key targets in oncology. Optimized iodoquinazoline derivatives have demonstrated nanomolar inhibitory activity, with IC50 values as low as 0.35 μM for EGFR T790M and 0.92 μM for VEGFR-2 [1]. Furthermore, these compounds exhibit low cytotoxicity against normal VERO cells (IC50 = 45.66-51.83 μM) [2], indicating a favorable therapeutic window. This class-level activity confirms the scaffold's high value for developing targeted cancer therapies, positioning 4-Chloro-5-iodoquinazoline as a critical intermediate for accessing this validated pharmacophore.

Cancer Therapeutics Kinase Inhibition Pharmacology

High-Value Application Scenarios for 4-Chloro-5-iodoquinazoline (CAS 959237-13-9)


Precursor for Sequential Palladium-Catalyzed Cross-Coupling in Kinase Inhibitor Synthesis

This compound is ideally suited for the construction of complex kinase inhibitor libraries requiring sequential, orthogonal functionalization. The substantial reactivity difference between the C-I and C-Cl bonds allows for a first Suzuki-Miyaura or Sonogashira coupling at the 5-position, followed by a second, distinct coupling at the 4-position after optional transformation of the chloride [1]. This eliminates the need for protecting group strategies and minimizes by-product formation, significantly improving synthetic efficiency and purity .

Building Block for Physicochemical Property Optimization in Drug Discovery

Its distinct physical properties, including a density of 2.0 g/cm³ and a LogP of 2.96, make 4-chloro-5-iodoquinazoline a valuable tool for fine-tuning the physicochemical profile of drug candidates [1]. Its high density can aid in phase separation during workup, while its balanced lipophilicity can improve membrane permeability and oral absorption in lead compounds, providing a strategic advantage over less optimized analogs [2].

Intermediate for Dual VEGFR-2/EGFR Inhibitor Development

Given the established potency of iodoquinazoline derivatives as dual VEGFR-2/EGFR inhibitors, 4-chloro-5-iodoquinazoline serves as a direct entry point into this therapeutically important chemical space [1]. Researchers can rapidly generate focused libraries around this core to explore structure-activity relationships (SAR) and identify novel candidates for treating cancers driven by aberrant angiogenesis and EGFR signaling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-5-iodoquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.